molecular formula C21H18N4O4 B11041736 2,4-diamino-5-(2,4-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-5-(2,4-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11041736
M. Wt: 390.4 g/mol
InChI Key: IWGBJRKZJCEANA-UHFFFAOYSA-N
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Description

2,4-DIAMINO-5-(2,4-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DIAMINO-5-(2,4-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,4-DIAMINO-5-(2,4-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIAMINO-5-(2,4-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

    2,4-Diaminopyrimidine derivatives: These compounds share a similar core structure and are known for their biological activity.

    Chromeno[2,3-b]pyridine derivatives:

Uniqueness: 2,4-DIAMINO-5-(2,4-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

2,4-diamino-5-(2,4-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C21H18N4O4/c1-27-11-4-6-12(15(8-11)28-2)17-13-5-3-10(26)7-16(13)29-21-18(17)19(23)14(9-22)20(24)25-21/h3-8,17,26H,1-2H3,(H4,23,24,25)

InChI Key

IWGBJRKZJCEANA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N)OC

Origin of Product

United States

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